6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole
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Description
6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a useful research compound. Its molecular formula is C16H10F2N2OS and its molecular weight is 316.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion .
Mode of Action
The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules . This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions . The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2-substituted benzimidazoles, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Cellular Effects
Related benzimidazole derivatives have been shown to exhibit diverse cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZRBMVJABFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.